molecular formula C9H10N4S B13065059 2-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}-1,3-thiazole

2-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}-1,3-thiazole

Cat. No.: B13065059
M. Wt: 206.27 g/mol
InChI Key: XQDAIXUWIVRUGR-UHFFFAOYSA-N
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Description

2-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}-1,3-thiazole (CAS: 1695827-67-8) is a bicyclic heteroaromatic compound featuring a fused imidazo[1,2-a]pyrimidine core linked to a 1,3-thiazole ring. Its molecular formula is C₉H₁₀N₄S, with a molecular weight of 206.27 g/mol .

Properties

Molecular Formula

C9H10N4S

Molecular Weight

206.27 g/mol

IUPAC Name

2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-7-yl)-1,3-thiazole

InChI

InChI=1S/C9H10N4S/c1-4-13-5-2-11-9(13)12-7(1)8-10-3-6-14-8/h2-3,5-7H,1,4H2,(H,11,12)

InChI Key

XQDAIXUWIVRUGR-UHFFFAOYSA-N

Canonical SMILES

C1CN2C=CN=C2NC1C3=NC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}-1,3-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of imidazo[1,2-a]pyrimidine derivatives with thioamide compounds under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid or sodium ethoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization includes the use of continuous flow reactors to ensure consistent quality and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

2-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}-1,3-thiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}-1,3-thiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Imidazo-Triazinone Derivatives

A structurally related class, 7,7-diphenyl-1,2-dihydroimidazo[2,1-c][1,2,4]triazin-6(7H)-ones (e.g., compounds 6a–h), shares the imidazole-pyrimidine fusion but differs in substituents and additional rings. These derivatives were synthesized via reactions of hydrazinyl-imidazolones with hydrazonoyl halides, yielding compounds with antifungal and antibacterial activities (e.g., against Candida albicans and Staphylococcus aureus) . Key distinctions include:

  • Bioactivity: While the target compound lacks reported bioactivity, imidazo-triazinones demonstrate broad-spectrum antimicrobial effects, suggesting structural modifications (e.g., aryl substitutions) could enhance functionality in the target molecule .

Thiadiazolo-Pyrimidine Derivatives

Compounds like 2-R-5-oxo-5H-6-carboxamid-7-phenyl-1,3,4-thiadiazolo[3,2-a]pyrimidine (Fig. 2 in ) replace the imidazole ring with a thiadiazole moiety. Synthesized via ethanol-mediated reactions of ethyl carboxylates with amines, these derivatives highlight:

Pyrazole-Imidazolone Hybrids

Pyrazoles fused with imidazolones (e.g., from ) retain nitrogen-rich frameworks but lack sulfur atoms. Their synthesis via active methylene compounds underscores the versatility of imidazole-based intermediates, though sulfur-containing analogs like the target compound may offer improved metabolic stability due to thiazole’s resistance to oxidative degradation .

Comparative Data Table

Parameter Target Compound Imidazo-Triazinones Thiadiazolo-Pyrimidines
Core Structure Imidazo[1,2-a]pyrimidine + thiazole Imidazo[2,1-c][1,2,4]triazin-6(7H)-one Thiadiazolo[3,2-a]pyrimidine
Molecular Weight 206.27 g/mol ~300–400 g/mol (diphenyl substituents) ~250–350 g/mol (carboxamide groups)
Key Functional Groups Thiazole, imidazo-pyrimidine Diphenyl, triazinone Thiadiazole, carboxamide
Reported Bioactivity None Antifungal, antibacterial Synthetic methodology only
Synthetic Route Not detailed Hydrazonoyl halide reactions Ethanol-mediated amine coupling

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